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Compound of Interest

Compound Name: 2-Methyl-5-nitroanisole

CAS No.: 13120-77-9

Cat. No.: B083165 Get Quote

Introduction
2-Methyl-5-nitroanisole (CAS: 13120-77-9) is a critical intermediate in the synthesis of azo

dyes and pharmaceutical active ingredients.[1] Its structural integrity is pivotal for downstream

efficacy, particularly in the manufacture of high-performance pigments (e.g., Pigment Red 22)

and potential antibiotic derivatives.

For researchers in drug development and process chemistry, distinguishing 2-Methyl-5-
nitroanisole from its primary precursors—2-Methyl-5-nitrophenol (via methylation) and 2-

Methylanisole (via nitration)—is a frequent analytical challenge. This guide provides an

authoritative spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy to establish self-validating quality control protocols.

Synthesis Pathways & Structural Logic
Understanding the spectroscopic shifts requires mapping the synthesis routes.[1][2] The two

primary pathways introduce distinct impurities and spectral features.[1][2]

Pathway A (Methylation): Alkylation of 2-Methyl-5-nitrophenol using a methylating agent (e.g.,

MeI or DMS). Pathway B (Nitration): Electrophilic aromatic substitution of 2-Methylanisole.[1][2]
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Figure 1: Synthesis pathways for 2-Methyl-5-nitroanisole showing critical impurity origins.

Comparative Spectroscopic Analysis
The transition from precursor to product is marked by distinct "diagnostic signals."[1][2] The

following data synthesizes experimental values to provide a reference standard.

3.1. Nuclear Magnetic Resonance (¹H NMR)
The most definitive confirmation of conversion is the chemical shift of the oxygen-bound

functionality.[1][2]

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
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Feature
2-Methyl-5-

nitrophenol

(Precursor A)

2-Methylanisole

(Precursor B)

2-Methyl-5-

nitroanisole

(Product)

Diagnostic Shift

/ Note

-OH (Phenolic)
δ 5.53 ppm (s,

1H)
Absent Absent

Disappearance

of broad singlet

confirms

methylation.

-OCH₃ (Methoxy) Absent
δ 3.76 ppm (s,

3H)

δ 3.93 ppm (s,

3H)

New Singlet

appears.

Downfield shift

vs. precursor due

to nitro group

EWG effect.

Ar-CH₃ (Methyl)
δ 2.34 ppm (s,

3H)

δ 2.21 ppm (s,

3H)

δ 2.35 ppm (s,

3H)

Minimal shift;

confirms integrity

of the toluene

core.

Ar-H (H-6) δ 7.72 ppm (d) δ 6.85 ppm (m) δ 7.75 ppm (d)

Deshielded by

ortho-NO₂ and

ortho-OMe.

Ar-H (H-4) δ 7.67 ppm (dd) δ 7.15 ppm (m) δ 7.80 ppm (dd)
Deshielded by

ortho-NO₂.

Ar-H (H-3) δ 7.26 ppm (d) δ 6.80 ppm (m) δ 7.30 ppm (d)
Least affected;

meta to NO₂.

Key Insight: In the methylation route, monitor the region 5.0–6.0 ppm.[1][2] Any residual signal

here indicates unreacted phenol.[1][2] In the nitration route, the aromatic region pattern

simplifies from a complex multiplet (anisole) to a distinct 1:1:1 pattern (nitroanisole).[1][2]

3.2. Infrared Spectroscopy (FT-IR)
IR is particularly useful for rapid "Go/No-Go" analysis during reaction monitoring.[1][2]
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Functional
Group

2-Methyl-5-

nitrophenol
2-Methylanisole

2-Methyl-5-

nitroanisole
Spectral Logic

O-H Stretch
3400–3200 cm⁻¹

(Broad)
Absent Absent

Critical: Broad

band

disappearance

signals complete

alkylation.

C-O Stretch ~1280 cm⁻¹ ~1250 cm⁻¹ 1265 cm⁻¹

Strong ether

band; sharper

than phenolic C-

O.[1][2]

NO₂ (Asym) 1520 cm⁻¹ Absent 1515–1525 cm⁻¹

Strong diagnostic

band for nitration

success.[1][2]

NO₂ (Sym) 1340 cm⁻¹ Absent 1345–1350 cm⁻¹

Confirms nitro

group presence.

[1][2]

Experimental Protocols
Protocol A: Synthesis via Methylation (High Purity Route)
Use this protocol for generating analytical standards.

Reagents: Dissolve 2-Methyl-5-nitrophenol (1.0 eq) in anhydrous DMF (5 vol). Add K₂CO₃

(1.5 eq).[1][2]

Addition: Cool to 0°C. Add Iodomethane (MeI, 1.2 eq) dropwise. Caution: MeI is a

carcinogen.

Reaction: Warm to 40°C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The

lower Rf spot (Phenol) should disappear.[1][2]

Workup: Pour into ice water. The product, 2-Methyl-5-nitroanisole, precipitates as a pale

yellow solid. Filter and wash with water to remove DMF.[1][2]
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Purification: Recrystallize from Ethanol to remove trace iodine salts.

Protocol B: NMR Data Acquisition
Standardized method for reproducibility.

Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D).

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (Ensure quantitative integration of methyl peaks).

Scans: 16.

Temperature: 298 K.[1][2]

Referencing: Calibrate residual CHCl₃ peak to δ 7.26 ppm.

Discussion: Impurity Profiling
In a drug development context, the "Nitration" route (Pathway B) often yields regioisomers

(e.g., 2-methyl-4-nitroanisole) which are difficult to separate.

Detection: The H-3 proton in the 4-nitro isomer appears as a singlet (isolated) rather than a

doublet, typically shifted to ~7.6 ppm.

Recommendation: For pharmaceutical intermediates, the Methylation route (Pathway A) is

preferred despite the cost of precursors, as it guarantees the substitution pattern

(regiospecificity) and simplifies purification to a simple wash (removing the phenolic

precursor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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